12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide
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Overview
Description
12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms, an amino group, and a carboxamide group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide typically involves multi-step organic reactions. The process begins with the chlorination of a suitable precursor, followed by the introduction of the amino group through nucleophilic substitution. The formation of the epithioetheno ring is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography and recrystallization, ensures the production of high-quality material suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions allow for the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or aminated compounds. Substitution reactions can lead to a wide range of functionalized derivatives, expanding the compound’s utility in various applications .
Scientific Research Applications
12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and amino group enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The epithioetheno ring structure may also contribute to its binding affinity and specificity, making it a valuable tool for studying biological processes and developing new therapeutics .
Comparison with Similar Compounds
Similar Compounds
Tetralin: A related compound with a similar tetrahydro structure but lacking the chlorine atoms and amino group.
Dibenzo[b,e][1,4]dioxine: Shares the dioxine core structure but differs in functional groups and overall reactivity
Uniqueness
12-Amino-6,7,8,9-tetrachloro-1,2,3,4-tetrahydro-4a,10a-(epithioetheno)oxanthrene-11-carboxamide is unique due to its combination of multiple chlorine atoms, an amino group, and a carboxamide group, along with the epithioetheno ring. This combination of features imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
16-amino-4,5,6,7-tetrachloro-2,9-dioxa-15-thiatetracyclo[8.4.3.01,10.03,8]heptadeca-3(8),4,6,16-tetraene-17-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl4N2O3S/c16-6-7(17)9(19)11-10(8(6)18)23-14-3-1-2-4-15(14,24-11)25-13(21)5(14)12(20)22/h1-4,21H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMYLDGIHBRZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)(C(=C(S2)N)C(=O)N)OC4=C(O3)C(=C(C(=C4Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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